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For Researchers, Scientists, and Drug Development Professionals

Epacadostat, a first-in-class indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, was a promising

agent in the landscape of cancer immunotherapy. The rationale for its development hinged on

the role of the IDO1 enzyme in promoting an immunosuppressive tumor microenvironment. By

inhibiting IDO1, epacadostat was designed to restore anti-tumor immune responses,

particularly in combination with checkpoint inhibitors. This guide provides a comparative

analysis of the clinical trial data for epacadostat, focusing on the key efficacy endpoints of

Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR),

and contrasts its performance with alternative therapeutic strategies.

The IDO1 Signaling Pathway and Epacadostat's
Mechanism of Action
The IDO1 enzyme is a critical regulator of immune responses. It catabolizes the essential

amino acid tryptophan into kynurenine. This depletion of tryptophan and accumulation of

kynurenine in the tumor microenvironment suppresses the proliferation and function of effector

T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs),

ultimately leading to immune tolerance of the tumor. Epacadostat was developed to inhibit this

enzymatic activity, thereby reversing the immunosuppressive effects and enhancing the

efficacy of other immunotherapies, such as PD-1 inhibitors.
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Caption: IDO1 Pathway and Epacadostat's Mechanism.

Clinical Efficacy of Epacadostat: The ECHO-
301/KEYNOTE-252 Trial
The pivotal phase 3 ECHO-301/KEYNOTE-252 trial was designed to evaluate the efficacy and

safety of epacadostat in combination with the anti-PD-1 antibody pembrolizumab versus

pembrolizumab monotherapy in patients with unresectable or metastatic melanoma.[1][2] The

results of this trial were highly anticipated but ultimately disappointing, as the addition of
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epacadostat to pembrolizumab did not demonstrate a statistically significant improvement in

the primary endpoints of PFS and OS.[1][3]

Table 1: Efficacy Endpoints from the ECHO-301/KEYNOTE-252 Trial[2][4]

Endpoint
Epacadostat +
Pembrolizuma
b (n=354)

Placebo +
Pembrolizuma
b (n=352)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

4.7 months 4.9 months 1.00 (0.83-1.21) 0.517

12-month PFS

Rate
37% 37% - -

Median Overall

Survival (OS)
Not Reached Not Reached 1.13 (0.86-1.49) 0.807

12-month OS

Rate
74% 74% - -

Objective

Response Rate

(ORR)

34.2% 31.5% - -

Comparison with an Alternative IDO1 Inhibitor:
Indoximod
Indoximod is another orally administered IDO1 pathway inhibitor. While a direct head-to-head

phase 3 trial against epacadostat is not available, data from a phase 2 single-arm trial

investigating indoximod in combination with pembrolizumab in advanced melanoma patients

showed promising results.[3][5] It is important to note that cross-trial comparisons should be

interpreted with caution due to differences in study design, patient populations, and other

factors.

Table 2: Efficacy of Indoximod plus Pembrolizumab in Advanced Melanoma (Phase 2)[5][6]
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Endpoint Indoximod + Pembrolizumab (n=89)

Median Progression-Free Survival (PFS) 12.4 months (95% CI 6.4 to 24.9)

Objective Response Rate (ORR) 51%

Complete Response (CR) Rate 20%

Disease Control Rate (DCR) 70%

Experimental Protocols
A standardized approach to evaluating clinical trial endpoints is crucial for the accurate

assessment of a drug's efficacy. The following outlines the key methodologies used in the trials

discussed.

Tumor Response Assessment: RECIST 1.1
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard

guideline for assessing changes in tumor burden in clinical trials.[1][7]

Target Lesions: Up to five of the largest measurable lesions (maximum of two per organ) are

selected for measurement.[7] Measurable lesions are defined as those with a longest

diameter of at least 10 mm (or 15 mm in the short axis for lymph nodes).[1]

Response Categories:

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of

target lesions.

Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of

target lesions from the smallest sum recorded, or the appearance of new lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to be classified as PD.[1]
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Caption: RECIST 1.1 Experimental Workflow.

Logical Comparison of Clinical Outcomes
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The disparate outcomes between the phase 3 trial of epacadostat and the phase 2 trial of

indoximod, both in combination with a PD-1 inhibitor for advanced melanoma, highlight the

complexities of drug development and the nuances of targeting the IDO1 pathway. While the

ECHO-301 trial's failure was a significant setback for the field, the data from the indoximod trial

suggest that IDO1 pathway inhibition may still hold therapeutic potential, warranting further

investigation into patient selection biomarkers and optimal combination strategies.
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Caption: Logical Comparison of Clinical Outcomes.

In conclusion, while the combination of epacadostat and pembrolizumab did not meet its

primary endpoints in the pivotal ECHO-301 trial for metastatic melanoma, the field of IDO1

inhibition continues to be an area of active research. The contrasting results from trials of

different IDO1 inhibitors underscore the importance of rigorous clinical evaluation and the

potential for varied outcomes even within the same drug class. Future research will likely focus
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on identifying predictive biomarkers to select patients who are most likely to benefit from this

therapeutic approach and exploring novel combination strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. youtube.com [youtube.com]

2. radiopaedia.org [radiopaedia.org]

3. targetedonc.com [targetedonc.com]

4. ascopubs.org [ascopubs.org]

5. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment
of patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment
of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

7. project.eortc.org [project.eortc.org]

To cite this document: BenchChem. [Evaluating Epacadostat: A Comparative Guide to
Clinical Trial Endpoints in Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b560056#clinical-trial-endpoints-for-evaluating-
epacadostat-s-efficacy-pfs-os-orr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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